molecular formula C18H14ClF3N4O B3453882 [3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone CAS No. 5677-10-1

[3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone

Cat. No.: B3453882
CAS No.: 5677-10-1
M. Wt: 394.8 g/mol
InChI Key: ZHLDHBHZOUXCGH-UHFFFAOYSA-N
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Description

3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by chlorination and subsequent functionalization with trifluoromethyl and pyrrolidinyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and minimize waste. The use of microwave-assisted synthesis and other advanced techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 3-Chloro-5-phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
  • 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, 3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O/c19-14-15(17(27)25-8-4-5-9-25)24-26-13(18(20,21)22)10-12(23-16(14)26)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLDHBHZOUXCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360311
Record name AC1LKZXI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5677-10-1
Record name AC1LKZXI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
[3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
[3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
[3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
[3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone

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